molecular formula C11H17N B12829722 (S)-(4-(sec-Butyl)phenyl)methanamine

(S)-(4-(sec-Butyl)phenyl)methanamine

Cat. No.: B12829722
M. Wt: 163.26 g/mol
InChI Key: XFIMXGNMAFZZRU-VIFPVBQESA-N
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Description

(S)-(4-(sec-Butyl)phenyl)methanamine is a chiral aralkylamine with the molecular formula C11H17N and a molecular weight of 163.26 g/mol . This compound features a stereocenter on the sec-butyl chain, making it a valuable chiral building block or intermediate in organic synthesis and medicinal chemistry research. Compounds within the phenylmethanamine and phenylbutylamine structural classes are frequently employed in pharmaceutical development due to their potential for targeted biological activity . As a primary amine, it serves as a versatile precursor for the synthesis of more complex molecules, including urea derivatives and other nitrogen-containing compounds relevant to drug discovery efforts . The specific stereochemistry of the (S)-enantiomer is particularly significant for investigations into structure-activity relationships (SAR) and for creating molecules with high enantiomeric purity. This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are advised to handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

[4-[(2S)-butan-2-yl]phenyl]methanamine

InChI

InChI=1S/C11H17N/c1-3-9(2)11-6-4-10(8-12)5-7-11/h4-7,9H,3,8,12H2,1-2H3/t9-/m0/s1

InChI Key

XFIMXGNMAFZZRU-VIFPVBQESA-N

Isomeric SMILES

CC[C@H](C)C1=CC=C(C=C1)CN

Canonical SMILES

CCC(C)C1=CC=C(C=C1)CN

Origin of Product

United States

Preparation Methods

Asymmetric Reductive Amination

One of the most effective routes to prepare (S)-(4-(sec-Butyl)phenyl)methanamine is via asymmetric reductive amination of the corresponding ketone or aldehyde precursor. This method involves:

  • Starting from 4-(sec-butyl)benzaldehyde or 4-(sec-butyl)acetophenone derivatives
  • Reaction with ammonia or primary amines under catalytic hydrogenation conditions
  • Use of chiral catalysts, often ruthenium-based complexes, to induce stereoselectivity favoring the (S)-enantiomer

This approach benefits from:

  • High enantiomeric excess (ee) values, often exceeding 90%
  • Mild reaction conditions
  • Scalability for industrial synthesis

Catalytic Reductive Amination of Carboxylic Acids

Recent research demonstrates the catalytic reductive amination of carboxylic acids as a practical method:

  • Phenylsilane is used as a reducing agent in the presence of a suitable catalyst
  • The carboxylic acid precursor (e.g., 4-(sec-butyl)benzoic acid) is converted directly to the amine
  • The reaction is typically performed in toluene under reflux
  • Work-up involves acid-base extraction to isolate the amine product

This method offers:

  • One-pot synthesis without isolation of intermediates
  • Good yields and purity
  • Potential for asymmetric induction when combined with chiral catalysts

Alkylation of Phenylmethanamine Derivatives

Another classical approach involves:

  • Starting from 4-bromobenzylamine or 4-chlorobenzylamine
  • Performing nucleophilic substitution or cross-coupling reactions with sec-butyl organometallic reagents (e.g., sec-butyl lithium or Grignard reagents)
  • Subsequent purification and resolution steps to obtain the (S)-enantiomer

This method is less favored due to:

  • Potential for racemization
  • Requirement for chiral resolution or asymmetric catalysis post-synthesis

Salt Formation and Purification

  • The amine is often isolated as its acid addition salt (e.g., acetate or hydrochloride) to improve stability and crystallinity
  • Recrystallization from alcoholic solvents or solvent mixtures (methanol, methyl-t-butyl ether) enhances purity
  • Controlled cooling and solvent addition steps optimize crystal formation and yield

Comparative Data Table of Preparation Methods

Method Starting Material Catalyst/Conditions Yield (%) Enantiomeric Excess (%) Advantages Disadvantages
Asymmetric Reductive Amination 4-(sec-butyl)benzaldehyde Ru-based chiral catalyst, H2 85-95 >90 High ee, mild conditions Catalyst cost
Catalytic Reductive Amination 4-(sec-butyl)benzoic acid Phenylsilane, toluene, reflux 75-85 Moderate to high One-pot, no intermediate isolation Requires catalyst optimization
Alkylation of Benzylamine 4-bromobenzylamine + sec-butyl reagents Organometallic reagents, inert atmosphere 60-75 Variable Straightforward chemistry Racemization risk, resolution needed
Salt Formation & Recrystallization Crude amine product Acid addition, solvent recrystallization N/A Improves purity Enhances stability and purity Additional processing steps

Detailed Research Findings

  • Patent WO2020212268A1 describes a process involving the preparation of 1-[4-(2-methylpropyloxy)phenyl]methanamine acetate, a close analog, highlighting the use of recrystallization from methanol and methyl-t-butyl ether mixtures to achieve high purity and yield. This process avoids toxic reagents like phosgene by using di-tert-butyl dicarbonate for intermediate transformations.

  • Vulcanchem and PubChem data confirm the molecular identity and provide synthesis insights emphasizing metal-catalyzed asymmetric synthesis routes to obtain the (S)-enantiomer with high selectivity.

  • A study published by the Royal Society of Chemistry demonstrates a practical catalytic reductive amination of carboxylic acids using phenylsilane and cobalt catalysts, which can be adapted for the synthesis of (4-(sec-butyl)phenyl)methanamine derivatives. The reaction work-up involves acid-base extraction and solvent purification steps to isolate the amine with good yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-(4-(sec-Butyl)phenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(S)-(4-(sec-Butyl)phenyl)methanamine has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic effects, including as an intermediate in the synthesis of pharmaceutical drugs.

    Industry: Utilized in the production of advanced materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of (S)-(4-(sec-Butyl)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes or receptors in a stereospecific manner, influencing biochemical pathways and physiological responses. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their properties:

Compound Name Molecular Formula Substituent(s) Physical State Key Data (HRMS, IR) Biological Activity
(S)-(4-(sec-Butyl)phenyl)methanamine C₁₁H₁₇N sec-Butyl (para), -CH₂NH₂ Not reported Inferred MW: ~165.26 g/mol Not reported
(4-tert-Butylphenyl)-N-((naphthalen-1-yl)methyl)methanamine (4bd) C₁₈H₁₇N tert-Butyl (para), naphthyl Brown oil HRMS: 248.1394 [M+H]⁺; IR: 3324 cm⁻¹ (NH stretch) Cytotoxicity, antifungal
(4-{Octahydropyrrolo[1,2-a]piperazin-2-ylmethyl}phenyl)methanamine C₁₄H₂₁N₃ Piperazine-pyrrolo moiety Not reported Category: EN300-232052 Not reported
1-(4-(β-L-Fucopyranosylvinyl)phenyl)-N-methylmethanamine (20) C₁₅H₂₁NO₄ Glycosylated vinyl group Not reported Synthesized via [20] Potential glycosidase interactions
Key Observations:

Substituent Bulk and Solubility :

  • The tert-butyl group in 4bd increases hydrophobicity compared to the sec-butyl group in the target compound, likely enhancing lipid membrane permeability but reducing aqueous solubility .
  • The glycosylated derivative (20) exhibits polar sugar moieties, drastically improving water solubility compared to alkyl-substituted analogues .

Stereochemical and Electronic Effects: The S-configuration in this compound may confer enantioselective binding to chiral targets, a property absent in non-chiral tert-butyl analogues like 4bd. Tertiary amines (e.g., 4bd) exhibit lower basicity (pKa ~8-9) compared to primary amines (pKa ~10-11), affecting protonation states under physiological conditions .

Piperazine-containing analogues (e.g., EN300-232052) may target neurotransmitter receptors due to the piperazine moiety’s prevalence in CNS-active drugs .

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